molecular formula C9H12ClNO B1443911 2-Chloro-4-(2-methylpropoxy)pyridine CAS No. 1288995-05-0

2-Chloro-4-(2-methylpropoxy)pyridine

Cat. No.: B1443911
CAS No.: 1288995-05-0
M. Wt: 185.65 g/mol
InChI Key: CBSGGVWKNWDVAI-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylpropoxy)pyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a 2-methylpropoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(2-methylpropoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the 2-methylpropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGGVWKNWDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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